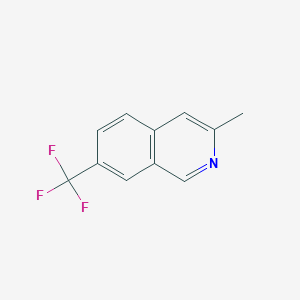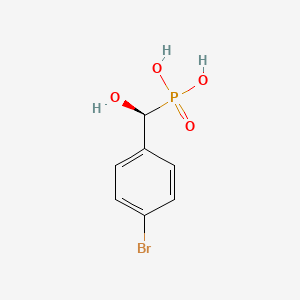
(S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid is a chemical compound characterized by the presence of a bromophenyl group, a hydroxymethyl group, and a phosphonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid typically involves the reaction of 4-bromobenzaldehyde with a suitable phosphonic acid derivative under controlled conditions. One common method is the use of a Grignard reagent, where 4-bromobenzaldehyde is reacted with a Grignard reagent followed by the addition of a phosphonic acid derivative. The reaction conditions often include an inert atmosphere, low temperatures, and the use of solvents such as tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid.
Reduction: Formation of (S)-((4-Phenyl)(hydroxy)methyl)phosphonic acid.
Substitution: Formation of (S)-((4-Substituted phenyl)(hydroxy)methyl)phosphonic acid derivatives.
Scientific Research Applications
(S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid moiety can mimic phosphate groups, allowing the compound to bind to enzymes or receptors that recognize phosphate-containing substrates. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-((4-Chlorophenyl)(hydroxy)methyl)phosphonic acid
- (S)-((4-Fluorophenyl)(hydroxy)methyl)phosphonic acid
- (S)-((4-Methylphenyl)(hydroxy)methyl)phosphonic acid
Uniqueness
(S)-((4-Bromophenyl)(hydroxy)methyl)phosphonic acid is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the bromophenyl group and the phosphonic acid moiety provides a distinct chemical profile that can be exploited for various applications.
Properties
Molecular Formula |
C7H8BrO4P |
|---|---|
Molecular Weight |
267.01 g/mol |
IUPAC Name |
[(S)-(4-bromophenyl)-hydroxymethyl]phosphonic acid |
InChI |
InChI=1S/C7H8BrO4P/c8-6-3-1-5(2-4-6)7(9)13(10,11)12/h1-4,7,9H,(H2,10,11,12)/t7-/m0/s1 |
InChI Key |
OXGYAKFBDNCPJU-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](O)P(=O)(O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1C(O)P(=O)(O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



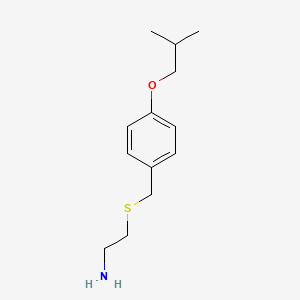
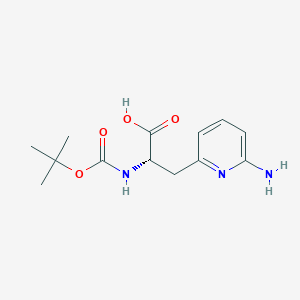
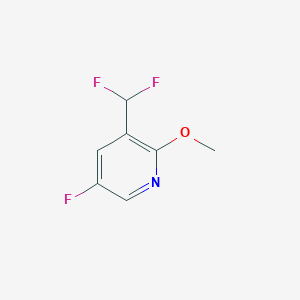
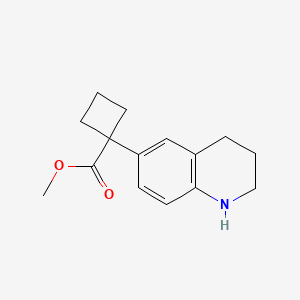
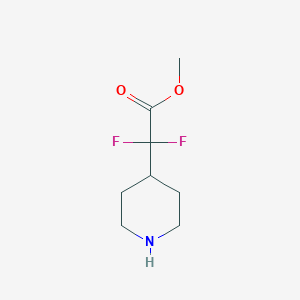
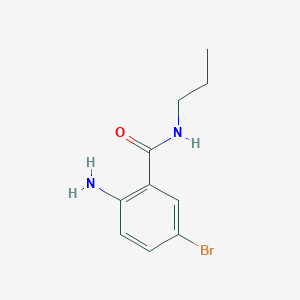
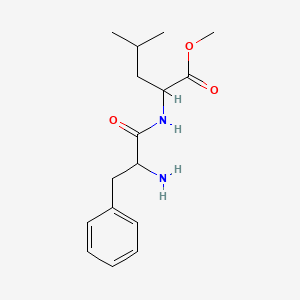
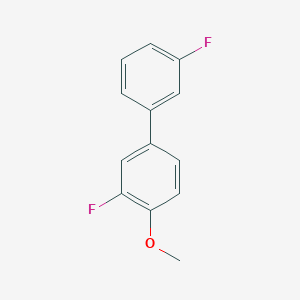
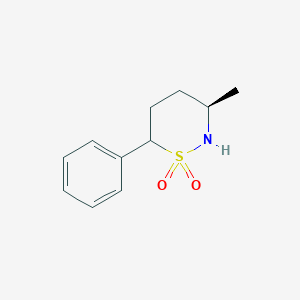
![Methyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12989212.png)
![N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12989216.png)

